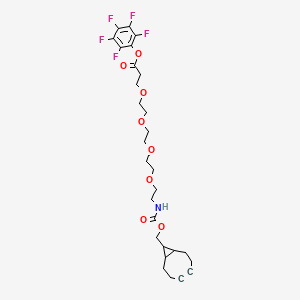

endo-BCN-PEG4-PFP ester

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBZFLVGZRZGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F5NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-PEG4-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-BCN-PEG4-PFP ester is a sophisticated, heterobifunctional crosslinker meticulously designed for advanced applications in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and detailed protocols for its application, tailored for researchers and professionals in the life sciences.

This linker features three key components: an endo-bicyclo[6.1.0]nonyne (BCN) group, a tetraethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of functionalities allows for a two-step sequential or one-pot bioconjugation strategy, offering exceptional versatility and efficiency in linking diverse molecules.

Core Components and Functionality

-

Endo-Bicyclo[6.1.0]nonyne (BCN): The BCN moiety is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency and specificity in complex biological media without the need for a cytotoxic copper catalyst. The endo isomer of BCN is known for its high reactivity towards azides.

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that efficiently forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, leading to reduced hydrolysis and higher conjugation yields.[2][3]

-

Polyethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker improves the aqueous solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules, which is particularly crucial in the formation of ternary complexes in PROTACs.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₄F₅NO₈ | [4] |

| Molecular Weight | 607.56 g/mol | [4] |

| Purity | Typically ≥95% or ≥98% | [4] |

| CAS Number | 2904607-26-5 or 1421932-52-6 | [4] |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage | Store at -20°C, desiccated | [1] |

Stability of the PFP Ester

| Feature | PFP Ester | NHS Ester |

| Relative Hydrolytic Stability | More stable | Less stable |

| Optimal pH for Amine Reaction | 7.2 - 8.5 | 7.0 - 8.5 |

| Reaction Byproduct | Pentafluorophenol | N-hydroxysuccinimide |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., molar excess of linker, incubation time, temperature) may be necessary for specific applications.

Protocol 1: Two-Step Bioconjugation - Antibody-Small Molecule Conjugate

This protocol describes the conjugation of an amine-containing biomolecule (e.g., an antibody) to an azide-modified small molecule.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Azide-modified small molecule

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Reaction with this compound:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

-

Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against PBS.

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

-

Prepare a stock solution of the azide-modified small molecule in a compatible solvent (e.g., DMSO).

-

Add a 2- to 10-fold molar excess of the azide-modified small molecule to the purified BCN-functionalized antibody.

-

Incubate the reaction for 4-12 hours at room temperature or 37°C.

-

-

Final Purification:

-

Purify the final antibody-small molecule conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove unreacted small molecules.

-

Protocol 2: PROTAC Synthesis (General Workflow)

This protocol outlines a general strategy for synthesizing a PROTAC using this compound. This example assumes the E3 ligase ligand contains a primary amine and the target protein ligand has been modified with an azide.

Materials:

-

Azide-modified target protein ligand

-

E3 ligase ligand with a primary amine

-

This compound

-

Anhydrous DMF or DMSO

-

Reaction vessel

-

Purification system (e.g., HPLC)

Procedure:

-

Synthesis of Linker-E3 Ligase Ligand Conjugate:

-

Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

-

Purify the BCN-PEG4-E3 ligase ligand conjugate by HPLC.

-

-

SPAAC Reaction with Target Protein Ligand:

-

Dissolve the purified BCN-PEG4-E3 ligase ligand conjugate (1 equivalent) and the azide-modified target protein ligand (1.2 equivalents) in a suitable solvent (e.g., DMSO).

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

-

Final PROTAC Purification:

-

Upon completion, purify the crude PROTAC molecule by reverse-phase HPLC to obtain the final product.

-

Characterize the final PROTAC by LC-MS and NMR.

-

Mandatory Visualizations

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and development. Its unique combination of a highly reactive, copper-free click chemistry handle, a stable and efficient amine-reactive group, and a solubility-enhancing PEG spacer makes it an ideal choice for the construction of complex biomolecules, including antibody-drug conjugates and PROTACs. The enhanced stability of the PFP ester over traditional NHS esters provides a significant advantage for achieving higher yields and more reproducible results in bioconjugation. This technical guide provides the foundational knowledge and protocols to effectively utilize this advanced linker in a variety of research applications.

References

Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of endo-BCN-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of endo-BCN-PEG4-PFP ester in aqueous buffers. Understanding these core characteristics is critical for the successful design and execution of bioconjugation reactions, ensuring reproducibility and maximizing yields in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide synthesizes established principles of its constituent moieties—the BCN group, the PEG4 spacer, and the PFP ester—to provide a robust framework for its application.

Executive Summary

This compound is a heterobifunctional linker that combines a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic tetraethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester for amine conjugation. The PEG4 spacer is incorporated to enhance the aqueous solubility of the molecule. The PFP ester offers a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its greater resistance to spontaneous hydrolysis in aqueous media, leading to more efficient and reliable conjugation reactions. The BCN group is generally stable under typical bioconjugation conditions. This guide presents available data, outlines detailed experimental protocols for determining precise solubility and stability, and provides visual workflows to aid in experimental design.

Physicochemical Properties and Functional Group Analysis

The behavior of this compound in aqueous buffers is dictated by the interplay of its three key components:

-

endo-Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is the reactive handle for copper-free click chemistry with azide-modified molecules. The BCN moiety is known to be stable in aqueous buffers under the mild conditions typically used for bioconjugation.[1] However, it is important to note that BCN can react with thiols, so the presence of reducing agents like dithiothreitol (B142953) (DTT) or high concentrations of thiol-containing molecules such as glutathione (B108866) should be considered during experimental design.[1]

-

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol linker is a hydrophilic chain that significantly contributes to the overall aqueous solubility of the molecule.[2][3] This feature is crucial for overcoming the inherent hydrophobicity of many small molecule linkers and facilitating reactions in biological buffers.

-

Pentafluorophenyl (PFP) Ester: The PFP ester is an amine-reactive functional group used to form stable amide bonds with primary and secondary amines, such as those on the side chains of lysine (B10760008) residues in proteins. PFP esters are notably more stable towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[4][5][6] This increased stability translates to a longer half-life in aqueous buffers, allowing for more controlled and efficient conjugation reactions.

Solubility in Aqueous Buffers

While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the presence of the hydrophilic PEG4 spacer is designed to enhance its solubility in common buffers like phosphate-buffered saline (PBS).[2][3] For practical applications, it is recommended to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[6] A product data sheet from MedChemExpress indicates a high solubility of 250 mg/mL in DMSO.

Table 1: Qualitative Solubility of this compound

| Solvent Type | Examples | Solubility | Reference |

| Organic Solvents | DMSO, DMF | High | [6] |

| Aqueous Buffers | PBS, HEPES, Borate | Enhanced by PEG4 spacer; often requires a co-solvent | [2][3] |

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is primarily governed by the hydrolysis of the PFP ester. The BCN group is generally stable under typical bioconjugation conditions.[1]

PFP Ester Hydrolysis

The primary degradation pathway for the PFP ester in aqueous solution is hydrolysis, which results in the formation of the non-reactive corresponding carboxylic acid and pentafluorophenol. This reaction is accelerated at higher pH values.[7]

Caption: Hydrolysis of this compound in an aqueous buffer.

Comparative Stability: PFP vs. NHS Esters

Table 2: Comparative Stability of Active Esters

| Feature | PFP Ester | NHS Ester | Reference |

| Relative Hydrolysis Rate | Lower | Higher | [4][5][6] |

| Optimal pH for Amine Conjugation | 7.2 - 8.5 | 7.0 - 8.5 | [7][8] |

Table 3: pH-Dependent Half-life of NHS Esters (for comparative purposes)

| pH | Temperature (°C) | Half-life | Reference |

| 7.0 | 0 | 4-5 hours | [9][10] |

| 8.0 | Room Temp | ~1 hour | [11] |

| 8.5 | Room Temp | Minutes | [4] |

| 8.6 | 4 | 10 minutes | [9][10] |

Note: This data is for NHS esters and serves as a baseline for comparison. The half-life of PFP esters is expected to be significantly longer under identical conditions.

Experimental Protocols

For researchers requiring precise quantitative data for their specific applications, the following experimental protocols can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a method for determining the equilibrium solubility of this compound in a chosen aqueous buffer.

Caption: Workflow for determining aqueous solubility.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

-

Calculation: The solubility is then calculated and typically expressed in mg/mL or mM.

Protocol for Determining Stability by Monitoring Hydrolysis

This protocol uses HPLC to monitor the degradation of this compound in an aqueous buffer over time.

Caption: Workflow for stability testing via HPLC.

Methodology:

-

Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF.

-

Initiate Hydrolysis: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS at pH 7.4 and 8.5) at a known concentration and temperature.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Sample Analysis: Immediately analyze the sample by reverse-phase HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding carboxylic acid peak.

-

Data Analysis: Plot the natural logarithm of the PFP ester concentration versus time. The half-life (t½) can be calculated from the slope of the resulting line.

Conclusion

This compound is a valuable heterobifunctional linker for bioconjugation, offering the key advantages of enhanced aqueous solubility and superior stability compared to NHS esters. While precise quantitative data on its solubility and stability are not extensively documented, the principles outlined in this guide, along with the provided experimental protocols, empower researchers to effectively utilize this reagent and determine its key parameters for their specific applications. The increased stability of the PFP ester allows for more controlled and efficient conjugation reactions, making this compound a robust tool in the development of next-generation biotherapeutics.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

The Strategic Role of the PEG4 Spacer in endo-BCN Linkers: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. This technical guide provides an in-depth examination of the pivotal role of the tetraethylene glycol (PEG4) spacer when incorporated into endo-bicyclo[6.1.0]nonyne (endo-BCN) linkers. The strategic inclusion of a PEG4 spacer imparts crucial physicochemical properties that address inherent challenges in bioconjugation, such as hydrophobicity of payloads and steric hindrance. This guide will detail the core functions of the PEG4 spacer, present quantitative data on its impact, provide detailed experimental protocols for its use in ADC development, and visualize key experimental workflows.

Introduction: The Criticality of Linker Technology

The efficacy of targeted therapies like ADCs hinges on the precise delivery of a potent payload to the target cell.[1] The linker, a seemingly simple molecular bridge, governs the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall physicochemical properties of the final product.[1][2][3] Among the diverse array of linker technologies, the combination of a bioorthogonal endo-BCN moiety with a hydrophilic PEG4 spacer has emerged as a powerful strategy.[4][5] The endo-BCN group facilitates a highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction, enabling precise conjugation without the need for a toxic copper catalyst.[4][5][6] The PEG4 spacer, a chain of four ethylene (B1197577) glycol units, is not merely a passive connector but an active contributor to the conjugate's performance.[7]

Core Functions of the PEG4 Spacer in endo-BCN Linkers

The incorporation of a PEG4 spacer into an endo-BCN linker confers several advantageous properties that are essential for the successful development of bioconjugates.[4] These benefits are primarily derived from the inherent physicochemical characteristics of the polyethylene (B3416737) glycol chain.[4]

Enhanced Hydrophilicity and Solubility

A primary and significant contribution of the PEG4 spacer is the increased hydrophilicity it imparts to the endo-BCN linker and the resulting conjugate.[4][6][7][8][9] Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[7][8][10] This aggregation can diminish therapeutic efficacy and increase the risk of an immunogenic response.[7] The ethylene glycol units of the PEG4 chain are highly hydrophilic, improving the aqueous solubility of both the linker and the final bioconjugate.[4][11][][13] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[10][14]

Minimized Steric Hindrance and Enhanced Reactivity

The PEG4 spacer provides a flexible and extended connection between the endo-BCN moiety and the molecule to which it is attached.[4] This spatial separation is crucial for minimizing steric hindrance, which can otherwise impede the ability of the BCN group to participate in the SPAAC reaction with its azide-binding partner.[4][8] By creating physical separation between the payload and the antibody, the PEG4 spacer ensures that the biological activity of the antibody, such as its binding to the target antigen, is not compromised.[7] This can lead to faster reaction kinetics and higher conjugation efficiencies.[4]

Improved Pharmacokinetics and Therapeutic Index

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) properties of biologics.[4] The hydrophilic PEG4 spacer can create a protective hydration shell around the conjugate, which can shield it from enzymatic degradation and reduce non-specific clearance.[7][10][14] This often leads to a longer circulation half-life, increased drug exposure at the target site, and an improved overall therapeutic index.[7] By reducing the risk of aggregation and immunogenicity, PEG linkers contribute to a better safety profile.[10][14][15]

Quantitative Impact of PEG4 Spacers

The inclusion of PEG spacers has a quantifiable impact on the properties and performance of bioconjugates. The following tables summarize key quantitative data, highlighting the effects of PEGylation on various parameters.

| Parameter | Linker Type | Value/Observation | Reference |

| Binding Affinity (Kd) | Anti-FGFR1 Peptibody-vcMMAE with PEG4 | 110 nM (slightly weaker than unconjugated) | [7] |

| Kidney Uptake | Radiolabeled Ligand with PEG4 | ~10-fold reduction compared to non-PEGylated | [7] |

| Kidney Uptake | Radiolabeled Ligand with PEG8 | ~5-fold reduction compared to non-PEGylated | [7] |

| ADC Aggregation | Trastuzumab-MMAD with PEG8 | Increased aggregation compared to PEG2 | [7] |

| Circulation Half-life | General Observation | Moderate increase with short PEG linkers (e.g., PEG4) | [8] |

| In Vitro Potency (IC50) | Brentuximab ADCs with various macrocycles and PEG24 | Broadly similar potency (16–34 pM) | [16] |

| In Vivo Efficacy | Cyclodextrin-containing ADCs | Greater efficacy than Adcetris® and matched a PEG24 comparator | [16] |

| Property | Value |

| Molecular Formula (endo-BCN-PEG4-amine) | C21H36N2O6 |

| Molecular Weight (endo-BCN-PEG4-amine) | 412.53 g/mol |

| Exact Mass (endo-BCN-PEG4-amine) | 412.2573 |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs utilizing endo-BCN-PEG4 linkers.

General Workflow for ADC Synthesis using endo-BCN-PEG4-NHS Ester

This protocol outlines the conjugation of an endo-BCN-PEG4-NHS ester to the lysine (B10760008) residues of an antibody, followed by a SPAAC reaction with an azide-modified payload.

Caption: General workflow for ADC synthesis.

Materials:

-

Monoclonal antibody in a suitable buffer

-

endo-BCN-PEG4-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Azide-containing payload

-

Desalting columns

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), it must be buffer-exchanged into PBS, pH 7.4.[4] Adjust the antibody concentration to 2-5 mg/mL.[4]

-

Linker Preparation: Immediately before use, dissolve the endo-BCN-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved endo-BCN-PEG4-NHS ester to the antibody solution.[4] Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[4]

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.[4] Incubate for 15-30 minutes at room temperature.[4]

-

Purification of BCN-functionalized Antibody: Remove excess, unreacted linker using a desalting column.

-

SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-containing payload to the purified BCN-functionalized antibody.[4] Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4] The reaction can also be performed at 37°C to accelerate the rate.[4]

-

Final ADC Purification: Purify the resulting ADC from unreacted payload and other impurities using SEC.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC), and assess purity and aggregation by SEC.

PROTAC Synthesis using a BCN-PEG4-Alkyne Linker

The BCN-PEG4-alkyne linker can be used in a modular approach for PROTAC synthesis, connecting a target protein ligand and an E3 ligase ligand.

References

- 1. purepeg.com [purepeg.com]

- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PEG4-bis-BCN (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. labinsights.nl [labinsights.nl]

- 11. adcreview.com [adcreview.com]

- 13. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]

- 14. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 15. adcreview.com [adcreview.com]

- 16. researchgate.net [researchgate.net]

endo-BCN-PEG4-PFP ester for strain-promoted azide-alkyne cycloaddition (SPAAC)

An In-Depth Technical Guide to endo-BCN-PEG4-PFP Ester for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, this compound, a powerful tool for bioconjugation utilizing strain-promoted azide-alkyne cycloaddition (SPAAC). We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in constructing advanced biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts and Advantages

This compound is a versatile linker designed for two-step sequential or one-pot bioconjugation. It features three key components:

-

Endo-Bicyclononyne (BCN): A strained alkyne that reacts rapidly and selectively with azide-functionalized molecules via a copper-free "click" reaction known as SPAAC.[1] This bioorthogonal reaction is ideal for use in complex biological media.[2][3]

-

Pentafluorophenyl (PFP) Ester: A highly reactive functional group for the acylation of primary and secondary amines, forming stable amide bonds.[1] PFP esters are generally more stable towards hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions.[4][5][6]

-

Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit PEG linker that enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][6]

The strategic combination of these components allows for the precise and efficient linking of two different molecules, for example, attaching a protein to a small molecule drug or a fluorescent probe.

Technical Data and Specifications

The key properties of this compound are summarized below, providing essential information for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₄F₅NO₈ | [7] |

| Molecular Weight | 607.6 g/mol | [7] |

| Appearance | White to off-white solid or oil | - |

| Purity | Typically ≥95% | [7] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and DCM | - |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[5] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[8] | [5][8] |

Reactivity and Kinetics

Understanding the reaction kinetics of both reactive ends of the linker is crucial for optimizing conjugation protocols.

| Reaction | Reactive Groups | Typical Second-Order Rate Constant (k) | Key Considerations | Source(s) |

| Amine Acylation | PFP Ester + Primary Amine | Faster than NHS esters; k ≈ 2.46 x 10⁻¹ s⁻¹ (for a poly(PFP acrylate)) | The reaction is efficient in a pH range of 7.2-8.5.[9] PFP esters exhibit greater resistance to hydrolysis than NHS esters, allowing for higher efficiency in aqueous buffers.[4][5] | [4][9] |

| SPAAC (Click Reaction) | Endo-BCN + Azide (B81097) | ~0.1 - 1 M⁻¹s⁻¹ (Varies with azide structure and solvent) | This bioorthogonal reaction requires no catalyst and can be performed under physiological conditions (aqueous buffer, neutral pH, ambient temperature).[2][10] The resulting triazole linkage is highly stable.[2] | [10][11] |

Mandatory Visualizations

Diagram 1: SPAAC Mechanism

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Diagram 2: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Experimental Protocols

This section provides a detailed, two-stage protocol for the conjugation of a protein (e.g., an antibody) to an azide-modified small molecule.

Stage 1: Modification of Protein with this compound

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with the BCN moiety.

Materials:

-

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[12]

-

This compound.

-

Anhydrous DMSO or DMF.[5]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]

-

Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in amine-free buffer.[3] Ensure the buffer does not contain primary amines like Tris or glycine.[5]

-

Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the reconstituted reagent.[12]

-

Conjugation Reaction: Add a 10-30 fold molar excess of the PFP ester solution to the protein solution.[3] The final concentration of the organic solvent should be kept below 20% (v/v) to maintain protein stability.[3]

-

Incubation: Incubate the reaction mixture for 60-120 minutes at room temperature or overnight at 4°C with gentle mixing.[3][9]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[3]

-

Purification: Remove the excess, unreacted linker by passing the solution through a desalting column equilibrated with the desired buffer for the next step (e.g., PBS).[3] The resulting BCN-modified protein can be used immediately or stored at -20°C or -80°C.[3]

Stage 2: SPAAC Reaction with Azide-Modified Molecule

This protocol details the "click" reaction between the BCN-modified protein and an azide-functionalized molecule (e.g., a drug, probe, or peptide).

Materials:

-

BCN-modified protein from Stage 1.

-

Azide-modified molecule of interest.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or aqueous buffer).

-

SPAAC Reaction: Add the azide-modified molecule to the solution of BCN-modified protein. A 2-4 fold molar excess of the azide molecule over the protein is a common starting point.[2]

-

Incubation: Allow the reaction to proceed for 4-24 hours at room temperature or 4°C.[2] Reaction times may vary depending on the specific reactants and concentrations. The reaction can be monitored by LC-MS to check for the mass shift corresponding to the addition of the azide-molecule.

-

Final Purification: Purify the final conjugate to remove any unreacted azide molecule and other impurities. The method of purification will depend on the properties of the final conjugate and may include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or dialysis.[13]

-

Characterization: The final product should be characterized to confirm successful conjugation and determine purity and the drug-to-antibody ratio (DAR), if applicable. Common techniques include SDS-PAGE, Mass Spectrometry (LC-MS), and HPLC (HIC or Reverse Phase).[13]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several advanced research areas:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[14][15][16]

-

PROTACs: It is used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[8][17]

-

Probe Development: The linker facilitates the attachment of fluorescent dyes, biotin, or other imaging agents to biomolecules for use in diagnostic and imaging applications.[1]

-

Material Science: It can be used to functionalize surfaces, nanoparticles, and polymers with biomolecules for various applications in diagnostics and drug delivery.[1]

This document is for research purposes only and is not intended for diagnostic or therapeutic use.

References

- 1. This compound, CAS 153252-36-9 | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. This compound, 2904607-26-5 | BroadPharm [broadpharm.com]

- 7. glycomindsynth.com [glycomindsynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. synmedchem.com [synmedchem.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to endo-BCN-PEG4-PFP Ester: Properties and Bioconjugation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of endo-BCN-PEG4-PFP ester, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug development. This document details its molecular characteristics and provides comprehensive experimental protocols for its use in creating precisely defined bioconjugates.

Core Properties of this compound

The this compound is a versatile chemical tool that features three key components: an endo-Bicyclo[6.1.0]nonyne (BCN) group, a tetraethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. This unique structure enables a two-step conjugation strategy, allowing for the stable and efficient linkage of two different molecules.

| Property | Value | Source(s) |

| Molecular Weight | 607.56 g/mol | [1][2][3] |

| Chemical Formula | C₂₈H₃₄F₅NO₈ | [2][4][5] |

| CAS Number | 2904607-26-5 | [3][4] |

| Appearance | Oil | [6] |

| Color | Colorless to light yellow | [6] |

| Purity | Typically ≥95% | [1][2][4] |

| Storage | Store at -20°C, protected from moisture. | [1][7] |

Key Functional Groups and Their Roles

The utility of this compound lies in its distinct reactive ends:

-

Pentafluorophenyl (PFP) Ester: This group reacts efficiently with primary and secondary amines (e.g., on proteins or other biomolecules) to form stable amide bonds.[1][8][9][10][11] PFP esters are known for their high reactivity and increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][8][9][10][11]

-

endo-Bicyclo[6.1.0]nonyne (BCN): The BCN group is a strained alkyne that readily undergoes a copper-free click chemistry reaction, specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[6][7][12] This bioorthogonal reaction is highly specific and can be performed in complex biological media without the need for a cytotoxic copper catalyst.[6]

-

PEG4 Spacer: The hydrophilic polyethylene (B3416737) glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial when working with biomolecules.[1][9][10][11] It also provides spatial separation between the conjugated molecules, which can help to preserve their individual functions.

Experimental Protocols

The following section outlines a general two-step protocol for the use of this compound in bioconjugation. This involves the initial labeling of an amine-containing biomolecule (e.g., a protein) with the linker, followed by the conjugation of an azide-modified molecule.

Step 1: Amine Labeling with this compound

This protocol describes the reaction of the PFP ester with primary amines on a protein to attach the BCN-PEG4 moiety.

Materials:

-

Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the PFP ester.[1]

-

Preparation of Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not prepare and store stock solutions, as the PFP ester is susceptible to hydrolysis.[1]

-

Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing during incubation is recommended.

-

Quenching: (Optional) Add a small amount of quenching buffer to the reaction mixture to consume any unreacted PFP ester.

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction of the BCN-labeled protein with an azide-containing molecule.

Materials:

-

BCN-labeled protein from Step 1

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reactants: Prepare the BCN-labeled protein and the azide-containing molecule in the reaction buffer.

-

Reaction: Mix the BCN-labeled protein and the azide-containing molecule in a 1:2 to 1:5 molar ratio (BCN:azide). The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or for 12-24 hours at 4°C.[6] The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or chromatography).

-

Purification: Purify the final bioconjugate using a suitable method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove any unreacted starting materials.

Visualization of the Bioconjugation Workflow

The following diagram illustrates the two-step bioconjugation process using this compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 4. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. broadpharm.com [broadpharm.com]

- 9. This compound, 2904607-26-5 | BroadPharm [broadpharm.com]

- 10. a3p-scientific.com [a3p-scientific.com]

- 11. This compound - Creative Biolabs [creative-biolabs.com]

- 12. This compound, CAS 153252-36-9 | AxisPharm [axispharm.com]

Navigating the Stability of endo-BCN-PEG4-PFP Ester: A Technical Guide to Storage and Handling

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount to the success of their work. The endo-BCN-PEG4-PFP ester, a valuable tool in bioconjugation and proteomics, is no exception. Its unique structure, featuring a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a pentafluorophenyl (PFP) ester for amine coupling, makes it a versatile linker. However, its utility is intrinsically linked to its stability. This technical guide provides an in-depth overview of the recommended storage conditions and shelf life of this compound, ensuring its optimal performance in your research endeavors.

Recommended Storage Conditions and Shelf Life

The stability of this compound is influenced by temperature, moisture, and the form in which it is stored (pure solid vs. in solvent). Adherence to the recommended storage protocols is critical to prevent degradation and ensure reproducibility in experimental results. The following table summarizes the storage conditions and corresponding shelf life based on data from various suppliers.

| Form | Storage Temperature | Shelf Life | Key Considerations |

| Pure Solid | -20°C | Up to 3 years | Store in a tightly sealed container with a desiccant to protect from moisture.[1][2][3][4][5] The vial should be brought to room temperature before opening to prevent condensation.[3][4][5] For short-term storage (days to weeks), 0 - 4°C is also acceptable.[6] |

| In Solvent | -80°C | Up to 6 months | Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolution.[1][3][5] It is highly recommended to prepare solutions immediately before use as the PFP ester is prone to hydrolysis.[3][5] Avoid storing stock solutions for extended periods. |

| In Solvent | -20°C | Up to 1 month | Similar to storage at -80°C, use anhydrous solvents and prepare solutions fresh.[2][7] The shorter shelf life at this temperature highlights the increased rate of hydrolysis. |

Experimental Protocols: A Note on Shelf-Life Determination

While specific, publicly available experimental protocols for determining the shelf life of this compound are not detailed in the provided search results, the stability of chemical compounds like this is typically assessed through a series of standardized analytical methods. These studies generally involve:

-

Forced Degradation Studies: The compound is subjected to harsh conditions (e.g., high temperature, humidity, extreme pH, and oxidative stress) to identify potential degradation pathways and products.

-

Long-Term Stability Testing: The compound is stored under the recommended conditions for an extended period. Samples are withdrawn at predetermined intervals and analyzed to monitor for any changes in purity, appearance, and chemical structure.

-

Analytical Techniques: A variety of analytical techniques are employed to assess the stability of the compound. These may include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any degradation products.

-

Mass Spectrometry (MS): To confirm the identity of the compound and its degradation products by analyzing their mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound and any degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in the functional groups of the molecule.

-

These studies, conducted by the manufacturers, form the basis for the recommended storage conditions and shelf-life data provided on their technical data sheets.

Logical Workflow for Handling and Storage

To ensure the integrity and optimal performance of this compound, a systematic approach to its handling and storage is essential. The following diagram illustrates the recommended workflow from receiving the compound to its use in an experiment.

References

- 1. This compound, CAS 153252-36-9 | AxisPharm [axispharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. confluore.com [confluore.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Safe Handling of endo-BCN-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling precautions for endo-BCN-PEG4-PFP ester, a heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes information from supplier technical data sheets and general safety principles for its constituent chemical groups: a bicyclo[6.1.0]nonyne (BCN) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.

Compound Overview and Reactivity

This compound is a chemical reagent that facilitates the linkage of two different molecules. It contains three key components:

-

endo-BCN group: This strained alkyne reacts with azide-containing molecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][4] This reaction is highly selective and can be performed in aqueous environments, making it suitable for biological applications.[4][5][6]

-

PEG4 spacer: The tetraethylene glycol spacer enhances the solubility of the molecule, particularly in aqueous media.[1][7][8]

-

PFP ester: This active ester reacts with primary amines to form stable amide bonds.[1][7][9] PFP esters are known to be more resistant to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[7][8][10][11][12]

The dual reactivity of this linker allows for a two-step conjugation process, enabling the precise assembly of complex biomolecules.[1]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13][14]

General Hygiene

Avoid contact with skin, eyes, and clothing.[13][15] Do not ingest or inhale the compound.[13][15] Wash hands thoroughly after handling.[13]

Storage and Stability

Proper storage is critical to maintain the reactivity and integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature (Solid) | -20°C for long-term storage (months to years).[1][2][4][7][16] | Minimizes degradation of the BCN group and hydrolysis of the PFP ester.[4] |

| Temperature (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month.[2] | Solutions are more susceptible to degradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[] | The PFP ester is moisture-sensitive and can hydrolyze.[9][10] |

| Light | Protect from light.[1][4] | To prevent potential photodegradation. |

| Handling | Equilibrate the vial to room temperature before opening. | Prevents condensation of moisture inside the container.[9] |

| Aliquoting | Aliquot the reagent into single-use vials. | Avoids repeated freeze-thaw cycles and moisture introduction.[4] |

Experimental Protocols and Handling

Dissolving the Reagent

Due to the moisture-sensitive nature of the PFP ester, anhydrous solvents are required for dissolution.

| Solvent | Notes |

| Dimethylformamide (DMF) | Use fresh, high-grade, anhydrous DMF. Older DMF can degrade to form free amines that will react with the PFP ester.[11] |

| Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous DMSO is a suitable alternative.[1][2][10] |

It is strongly recommended to prepare solutions of PFP esters immediately before use to avoid degradation.[10]

Reaction Conditions for PFP Ester Amination

The PFP ester reacts with primary amines to form an amide bond. The efficiency of this reaction is pH-dependent.

| Parameter | Recommendation | Rationale |

| pH | 7.2 - 8.5[10] | Balances the nucleophilicity of the amine with the rate of PFP ester hydrolysis. |

| Hydrolysis | The rate of hydrolysis increases with higher pH.[9][10] | Hydrolysis is a competing reaction that reduces conjugation efficiency.[4] |

Workflow for a Typical Two-Step Bioconjugation

The following diagram illustrates a general workflow for using this compound in a two-step conjugation.

Logical Relationship of Safety Precautions

The following diagram outlines the logical flow of safety and handling considerations.

First Aid and Spill Response

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]

-

Skin Contact: Wash off with soap and plenty of water.[18] Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Spill: Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal.[15] Prevent entry into drains.[15]

Disposal

Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter the environment.[15]

This guide is intended for informational purposes and should not be considered a substitute for a formal safety assessment or the guidance of a qualified safety professional. Always consult the most up-to-date information from the supplier before use.

References

- 1. This compound, CAS 153252-36-9 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. endo-BCN-PEG2-PFP ester | 1421932-53-7 | Benchchem [benchchem.com]

- 5. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]

- 6. Bicyclononyne - Wikipedia [en.wikipedia.org]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. This compound, 2904607-26-5 | BroadPharm [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 13. agilent.com [agilent.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. media.laballey.com [media.laballey.com]

- 16. medkoo.com [medkoo.com]

- 18. m.youtube.com [m.youtube.com]

A Technical Guide to Bicyclo[6.1.0]nonyne (BCN)-Based Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bicyclo[6.1.0]nonyne (BCN) reagents used in bioorthogonal chemistry. It details the core principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), presents a quantitative comparison with other common linkers, and offers detailed experimental protocols for practical applications in bioconjugation, imaging, and drug development.

Introduction to Bioorthogonal Chemistry and the Rise of SPAAC

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The premier example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a cytotoxic copper catalyst limits its use in living systems.[1][2] This limitation drove the development of copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] SPAAC utilizes strained cyclooctynes, such as BCN, which react spontaneously with azides without a toxic catalyst.[1][3] This bioorthogonality—the ability to perform a reaction within a living organism without interfering with native biochemical processes—makes SPAAC an invaluable tool for in-vivo imaging, drug targeting, and studying biomolecules in their natural environment.[4]

The BCN Reagent: Mechanism and Properties

The BCN linker features a bicyclo[6.1.0]nonyne moiety, a highly strained eight-membered ring.[5] This ring strain is the driving force behind its reactivity with azides, significantly lowering the activation energy for the cycloaddition.[3][4] The reaction proceeds via a concerted [3+2] dipolar cycloaddition, where the azide (B81097) (the 1,3-dipole) reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[4] This process is efficient under physiological conditions and demonstrates excellent selectivity, as neither the azide nor the alkyne functional groups react with native biological molecules.[3]

Quantitative and Comparative Analysis: BCN vs. Other Linkers

The selection of a click chemistry reagent depends on balancing factors like reaction speed, stability, and steric bulk.[5] BCN's primary copper-free competitor is dibenzocyclooctyne (DBCO). While both are effective, they possess distinct properties that make them suitable for different applications.[6]

Reaction Kinetics The reaction rate is a critical parameter, especially for dynamic systems or when using low reactant concentrations.[6][7] Generally, DBCO exhibits faster kinetics with aliphatic azides due to its greater ring strain.[5][6] However, BCN shows significantly enhanced reactivity with electron-deficient or aromatic azides.[8] This tunable reactivity can be advantageous for achieving orthogonal labeling in complex systems.[8]

Table 1: Comparative Second-Order Rate Constants (k₂) for SPAAC Reactions

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Observation |

|---|---|---|---|

| BCN | Benzyl Azide | ~0.06 - 0.1 | Slower than DBCO with aliphatic azides.[7][8] |

| DBCO | Benzyl Azide | ~0.24 - 1.0 | Generally faster with aliphatic azides.[7][8] |

| BCN | Phenyl Azide | ~0.2 | Significantly faster than DBCO with aromatic azides.[8] |

| DBCO | Phenyl Azide | ~0.033 | Slower than BCN with aromatic azides.[8] |

Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature used.[6][7]

Physicochemical Properties and Stability A crucial advantage of BCN is its superior stability in the presence of endogenous thiols, such as the highly abundant intracellular antioxidant glutathione (B108866) (GSH).[5] DBCO is known to be less stable in thiol-containing environments, which can compromise long-term intracellular experiments.[5] Furthermore, BCN is smaller and less lipophilic than the bulky, aromatic DBCO, which can be beneficial for reducing steric hindrance and improving the solubility of the final conjugate.[5][6]

Table 2: Qualitative Comparison of BCN and DBCO Linkers

| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |

|---|---|---|

| Structure | Compact, non-aromatic[5] | Bulky, aromatic[5] |

| Size | Smaller[5] | Larger[5] |

| Lipophilicity | Lower[7] | Higher[5] |

| Thiol Stability | More stable[5] | Less stable[5] |

| Primary Use Case | Applications requiring high stability, smaller size, or labeling of aromatic azides. | Applications where maximum reaction speed with aliphatic azides is critical.[5] |

Applications in Research and Drug Development

The biocompatibility and efficiency of BCN-based SPAAC have led to its widespread adoption across various scientific disciplines.[1]

-

Bioconjugation and Labeling: BCN reagents are routinely used to label proteins, peptides, and nucleic acids with probes like fluorescent dyes or biotin (B1667282) for imaging and tracking studies.[9]

-

Drug Discovery and Delivery: In the field of antibody-drug conjugates (ADCs), BCN linkers facilitate the precise attachment of potent cytotoxic drugs to targeting antibodies, leading to therapeutics with an improved therapeutic index.[6]

-

Materials Science: BCN chemistry is employed to create functional materials and hydrogels with precisely controlled properties.[1]

Experimental Protocols

Detailed and validated protocols are essential for achieving reproducible results. The following sections provide a representative protocol for labeling a protein with a BCN-NHS ester, a common workflow for introducing the BCN moiety onto a biomolecule.

Protocol: Labeling Proteins with BCN-NHS Ester

This protocol describes the covalent attachment of a BCN linker, activated as an N-hydroxysuccinimide (NHS) ester, to primary amines (N-terminus and lysine (B10760008) side chains) on a target protein.[10]

A. Materials and Reagents

-

Protein of Interest: 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[10]

-

BCN-NHS Ester: (e.g., endo-BCN-NHS carbonate).

-

Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO).[10]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[10]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.[10]

-

Purification: Desalting or gel filtration column (e.g., Glen Gel-Pak™).[11]

B. Reagent Preparation

-

Protein Solution: Ensure the protein is fully dissolved in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) are incompatible with this step.

-

BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.[9] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to use anhydrous solvent and prepare the solution fresh.[10]

C. Protein Labeling Procedure

-

pH Adjustment: If the protein is in a neutral pH buffer (like PBS), add reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to raise the pH. The reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated.[10][12]

-

Reaction Initiation: Add a 20-30 fold molar excess of the 10 mM BCN-NHS ester stock solution to the protein solution.[9] The final DMSO concentration in the reaction mixture should not exceed 10-20% to avoid protein denaturation.[9][10]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10][11] If the protein or label is light-sensitive, protect the reaction from light.

-

Quenching (Optional): To stop the reaction, add a small volume of the quenching solution (1 M Tris-HCl) to a final concentration of 50-100 mM.[9] The primary amines in Tris will react with and consume any unreacted BCN-NHS ester. Incubate for an additional 15-30 minutes.[9]

D. Purification and Storage

-

Purification: Remove unreacted BCN reagent and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[9]

-

Characterization: Determine the final concentration of the labeled protein and, if necessary, the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

-

Storage: Store the purified BCN-functionalized protein at -20°C or -80°C.[13] BCN-functionalized antibodies can be stable for months at -20°C.[9]

Conclusion

BCN-based reagents are powerful and versatile tools in the click chemistry landscape, offering an exceptional balance of reactivity, stability, and biocompatibility for SPAAC reactions. Their primary advantage is the elimination of the cytotoxic copper catalyst, making them ideal for live-cell imaging and in-vivo studies. While reagents like DBCO may offer faster kinetics in some contexts, BCN's enhanced stability in thiol-rich environments, smaller size, and favorable reactivity with aromatic azides make it a superior choice for many advanced applications in drug development and chemical biology. Careful consideration of the experimental goals and the specific properties of the biomolecules involved will enable researchers to optimally leverage the power of BCN-based click chemistry.

References

- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcmarot.com [jcmarot.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

Methodological & Application

Protocol for Labeling Antibodies with endo-BCN-PEG4-PFP Ester

Application Note

Introduction

The endo-BCN-PEG4-PFP ester is a heterobifunctional linker designed for the versatile and efficient labeling of antibodies and other proteins.[1][2][3][4] This reagent incorporates three key functional components: an endo-Bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. The PFP ester provides a highly reactive group for covalent conjugation to primary amines, such as the lysine (B10760008) residues on an antibody, forming a stable amide bond.[1][2][3][4][5][6] PFP esters are known to be more stable in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient and reproducible labeling.[1][2][3][5][6] The BCN group is a strained alkyne that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the subsequent bioorthogonal conjugation of azide-modified molecules.[1][2][3][7] The PEG4 spacer enhances the solubility of the linker and the resulting antibody conjugate, reduces the potential for aggregation, and provides spatial separation between the antibody and the conjugated molecule.[1][2][3][8]

This protocol provides a detailed procedure for the labeling of antibodies with this compound, purification of the resulting conjugate, and methods for its characterization.

Data Presentation

The following table summarizes typical quantitative data that can be expected when labeling a standard IgG antibody with this compound. The exact values will vary depending on the specific antibody, buffer conditions, and molar ratios used.

| Parameter | Typical Range | Method of Determination |

| Labeling Efficiency (Degree of Labeling - DOL) | 1 - 5 linkers per antibody | UV-Vis Spectroscopy, Mass Spectrometry |

| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280 measurement) |

| Purity of Conjugate | > 95% | Size-Exclusion Chromatography (SEC) |

| Stability of BCN-Antibody Conjugate | Stable for > 1 month at -20°C | Functional Assay (e.g., ELISA), SEC |

Experimental Protocols

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns (e.g., 7 kDa MWCO)

-

UV-Vis Spectrophotometer

-

Microcentrifuge

Protocol:

1. Antibody Preparation:

a. Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the PFP ester.[5] b. If necessary, perform a buffer exchange using a spin desalting column into the Reaction Buffer. c. Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

2. Preparation of this compound Stock Solution:

a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

3. Antibody Labeling Reaction:

a. Calculate the volume of the 10 mM this compound stock solution required to achieve the desired molar excess. A molar ratio of 5-15 fold excess of the PFP ester to the antibody is a good starting point. b. Add the calculated volume of the PFP ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10% to avoid denaturation of the antibody. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

4. Quenching the Reaction:

a. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris. b. Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any unreacted PFP ester.

5. Purification of the Antibody-BCN Conjugate:

a. Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography. For small scale reactions, a spin desalting column is suitable. b. Equilibrate the spin desalting column with the desired Purification/Storage Buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. c. Apply the quenched reaction mixture to the column and centrifuge to collect the purified antibody-BCN conjugate.

6. Characterization of the Antibody-BCN Conjugate:

a. Concentration Measurement: Determine the concentration of the purified antibody conjugate by measuring the absorbance at 280 nm (A280) using a UV-Vis spectrophotometer. b. Degree of Labeling (DOL) Determination: The DOL, or the average number of BCN linkers per antibody, can be determined using UV-Vis spectroscopy if the linker has a distinct absorbance, or more accurately by mass spectrometry (MALDI-TOF or ESI-MS), where the shift in the molecular weight of the antibody corresponds to the number of attached linkers.[9]

Visualizations

References

- 1. a3p-scientific.com [a3p-scientific.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. This compound, 2904607-26-5 | BroadPharm [broadpharm.com]

- 4. This compound, CAS 153252-36-9 | AxisPharm [axispharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Conjugation with endo-BCN-PEG4-PFP ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-BCN-PEG4-PFP ester is a heterobifunctional crosslinker that enables a two-step protein conjugation strategy. This reagent features a pentafluorophenyl (PFP) ester for the covalent modification of primary amines on proteins and an endo-bicyclo[6.1.0]nonyne (BCN) group for subsequent, highly specific copper-free click chemistry reactions with azide-containing molecules.[1][2][3] The PFP ester offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1][4] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.[1][2][3]

This document provides a detailed, step-by-step guide for the conjugation of proteins with this compound, followed by a secondary reaction with an azide-modified molecule.

Key Features of this compound:

-

Amine-reactive PFP ester: Efficiently reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins to form stable amide bonds.[1][3]

-

BCN group for copper-free click chemistry: Enables highly specific and bioorthogonal ligation with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][5]

-

Enhanced stability: The PFP ester is less susceptible to hydrolysis in aqueous buffers compared to NHS esters, providing a larger reaction window.[1][4]

-

PEG4 Spacer: A hydrophilic spacer that improves solubility and can reduce steric hindrance.[1][2][3]

Experimental Protocols

Part 1: Protein Modification with this compound

This protocol describes the modification of a protein with this compound to introduce the BCN handle.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[4]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines from the buffer (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

-

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically based on the protein and the desired degree of labeling.

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.[6] Longer incubation times may be necessary depending on the reactivity of the protein.

-

-

Quenching (Optional):

-

To stop the reaction, you can add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against the Reaction Buffer.

-

Part 2: Copper-Free Click Chemistry with the BCN-Modified Protein

This protocol outlines the reaction of the BCN-modified protein with an azide-containing molecule.

Materials:

-

BCN-modified protein (from Part 1)

-

Azide-modified molecule (e.g., fluorescent dye, biotin, drug molecule)

-

Reaction Buffer: PBS, pH 7.2-7.4

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO or water).

-

-

Click Chemistry Reaction:

-

Final Purification:

-

Purify the final protein conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography (if applicable), or dialysis.

-

Data Presentation

The efficiency of the protein conjugation can be influenced by several factors, including the molar ratio of the linker to the protein, the reaction pH, and the incubation time. The following table provides an example of how to present quantitative data from optimization experiments. Please note that these values are for illustrative purposes and the optimal conditions should be determined for each specific protein and application.

| Molar Excess of this compound | Reaction pH | Incubation Time (hours) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |

| 5:1 | 7.2 | 2 | 1.5 | 30% |

| 10:1 | 7.2 | 2 | 3.2 | 64% |

| 20:1 | 7.2 | 2 | 5.8 | >90% |

| 10:1 | 8.0 | 2 | 4.5 | 90% |

| 10:1 | 7.2 | 4 | 4.1 | 82% |

Degree of Labeling (DOL): The average number of BCN linkers conjugated to each protein molecule. This can be determined using various methods, such as MALDI-TOF mass spectrometry or by quantifying a fluorescent azide (B81097) after the click reaction.

Visualization of Workflows and Mechanisms

Experimental Workflow

Caption: A step-by-step workflow for protein conjugation.

Reaction Mechanism

Caption: The two-step reaction mechanism.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with endo-BCN-PEG4-PFP ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel nanomaterials. The choice of linker used for surface modification dictates the nanoparticle's stability, biocompatibility, and its ability to conjugate with specific biomolecules. This document provides detailed application notes and protocols for the use of endo-BCN-PEG4-PFP ester, a heterobifunctional linker, for the surface functionalization of nanoparticles.

The this compound linker offers a two-step conjugation strategy. The pentafluorophenyl (PFP) ester group reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds. The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that allows for the covalent attachment of azide-modified molecules in a highly specific and bioorthogonal manner.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the functionalized nanoparticles.[1][2]

This two-step approach enables the creation of multifunctional nanoparticles. First, the nanoparticle is "activated" with the BCN handle. Subsequently, any azide-containing molecule of interest, such as a targeting ligand, therapeutic agent, or imaging probe, can be attached to the nanoparticle surface.

Reaction Scheme and Workflow